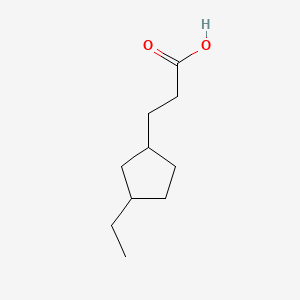
3-(3-Ethylcyclopentyl)propanoic acid
描述
3-(3-Ethylcyclopentyl)propanoic acid are a complex mixture of cyclopentyl and cyclohexyl carboxylic acids with molecular weights ranging from 120 to over 700 atomic mass units . These acids are primarily found in crude oil and are known for their corrosive properties, which have significant implications in the oil refining industry . The term “naphthenic” originates from the archaic term “naphthene,” used to classify non-aromatic hydrocarbons .
准备方法
Synthetic Routes and Reaction Conditions: 3-(3-Ethylcyclopentyl)propanoic acid are typically extracted from crude oil through a series of chemical processes. The extraction involves liquid-liquid extraction, gas chromatography, and mass spectrometry to isolate and characterize the acids . The acids are then concentrated using solvent extraction methods, such as using ethyl acetate with formic acid .
Industrial Production Methods: In the industrial setting, naphthenic acids are produced as by-products during the refining of crude oil. The hot water extraction process used in the Canadian oil sands industry is a notable method, where naphthenic acids move to the aqueous phase, enabling their concentration in wastewater . The total acid number (TAN) is a critical measure in determining the concentration of naphthenic acids in crude oil .
化学反应分析
Types of Reactions: 3-(3-Ethylcyclopentyl)propanoic acid undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form ketones and alcohols.
Reduction: Reduction reactions can convert naphthenic acids into hydrocarbons.
Substitution: These acids can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Ketones and alcohols.
Reduction: Hydrocarbons.
Substitution: Various substituted carboxylic acids.
科学研究应用
3-(3-Ethylcyclopentyl)propanoic acid have diverse applications in scientific research and industry:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their toxicological effects on aquatic life, particularly fish.
作用机制
The mechanism of action of naphthenic acids primarily involves their interaction with metal surfaces, leading to corrosion. The acids react with iron to form iron naphthenates, which contribute to the degradation of metal surfaces . Additionally, naphthenic acids can form emulsions, stabilizing oil-water mixtures and affecting the efficiency of oil extraction processes .
相似化合物的比较
- Aliphatic carboxylic acids
- Aromatic carboxylic acids
- Cycloaliphatic carboxylic acids with different ring structures
3-(3-Ethylcyclopentyl)propanoic acid continue to be a subject of extensive research due to their environmental impact and industrial significance. Their unique properties and diverse applications make them a compound of great interest in various scientific fields.
属性
IUPAC Name |
3-(3-ethylcyclopentyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-8-3-4-9(7-8)5-6-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRFSLWCFASCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872293 | |
| Record name | 3-Ethylcyclopentanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501346-07-2 | |
| Record name | 3-Ethylcyclopentanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B7885229.png)
![5-methyl-6-phenylmethoxy-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7885238.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7885246.png)
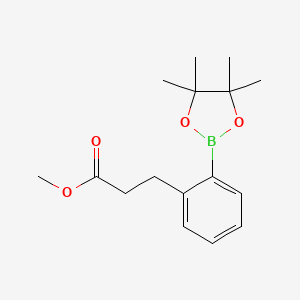
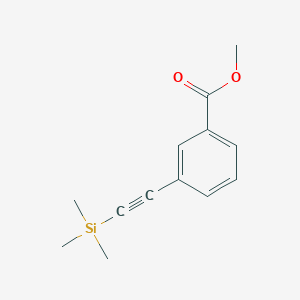


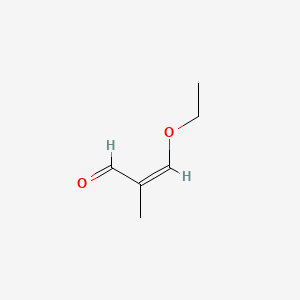
![6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7885298.png)
![L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B7885301.png)
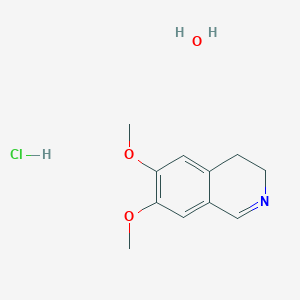
![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride](/img/structure/B7885318.png)


